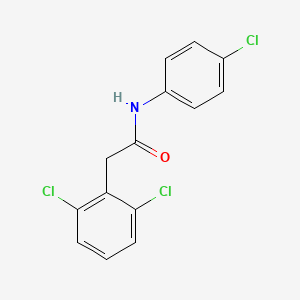

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO/c15-9-4-6-10(7-5-9)18-14(19)8-11-12(16)2-1-3-13(11)17/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQRCZHTCCSTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560075-65-2 | |

| Record name | N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560075652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-CHLOROPHENYL)-2-(2,6-DICHLOROPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKY223TL62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS No. 560075-65-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, with the Chemical Abstracts Service (CAS) number 560075-65-2, is a chlorinated acetamide derivative of significant interest in pharmaceutical research.[1][2][3] Primarily identified as a process impurity and potential metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, this compound has demonstrated notable biological activities, including potent cytotoxicity against cancer cells and inhibitory effects on key drug-metabolizing enzymes. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological activities, supported by detailed experimental protocols and data analysis.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 560075-65-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₀Cl₃NO | [1] |

| Molecular Weight | 314.59 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2,6-Dichloro-N-(4-chlorophenyl)benzeneacetamide, Diclofenac Impurity F | [1] |

| Melting Point | 215-217 °C | |

| Boiling Point (Predicted) | 496.8 ± 45.0 °C | |

| Density (Predicted) | 1.436 ± 0.06 g/cm³ | |

| Solubility | Slightly soluble in DMSO and Methanol |

Synthesis

A general method for the synthesis of N-aryl amides from nitroarenes can be adapted for the preparation of this compound. This involves a two-step, one-pot protocol featuring a metal-free reduction of a nitro group followed by amidation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dichlorophenylacetic acid

-

4-Chloroaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To a solution of 2,6-dichlorophenylacetic acid (1.0 eq) in dichloromethane, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 4-chloroaniline (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 5% hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.

Logical Workflow for Synthesis:

References

Spectral Analysis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectral features based on its chemical structure and data from analogous compounds. It also outlines standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of its functional groups and aromatic systems, drawing parallels with structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 8.5 | Singlet (broad) | 1H | N-H (amide) |

| ~ 7.2 - 7.6 | Multiplet | 7H | Ar-H |

| ~ 3.8 - 4.2 | Singlet | 2H | -CH₂- |

Disclaimer: Predicted values are estimates and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C=O (amide) |

| ~ 120 - 140 | Ar-C |

| ~ 40 - 45 | -CH₂- |

Disclaimer: Predicted values are estimates and may vary based on solvent and experimental conditions.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~ 3300 | Strong, broad | N-H Stretch (amide) |

| ~ 1650 - 1680 | Strong | C=O Stretch (amide I) |

| ~ 1520 - 1570 | Moderate | N-H Bend (amide II) |

| ~ 1200 - 1300 | Moderate | C-N Stretch |

| ~ 750 - 800 | Strong | C-Cl Stretch |

Disclaimer: Predicted values are estimates and may vary based on experimental conditions.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 313/315/317 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with isotopic pattern for 3 Cl atoms) |

| Fragments | Peaks corresponding to the loss of CO, Cl, and cleavage of the amide bond. |

Disclaimer: Predicted values are estimates and may vary based on ionization method and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument will automatically subtract the background spectrum from the sample spectrum.

-

Scan in the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., N-H, C=O, C-Cl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for solid samples include direct insertion probe or coupling with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information. The isotopic distribution pattern for chlorine atoms will be a key feature in the spectrum.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of a chemical compound.

Synthesis and Characterization of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a compound of interest in pharmaceutical research and a known impurity of Diclofenac.[1][2] This document details a robust synthetic protocol, outlines key characterization parameters, and presents data in a clear, accessible format. It is intended to serve as a practical resource for researchers in medicinal chemistry, drug discovery, and analytical development.

Introduction

This compound is a chlorinated acetamide derivative. Structurally, it is related to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and is recognized as a significant impurity in its synthesis.[1][2] The molecule features a 2,6-dichlorophenyl moiety linked via an acetamide bridge to a 4-chlorophenyl group. Understanding its synthesis is crucial for controlling impurity profiles in drug manufacturing, while its characterization provides a basis for its potential biological activities, which may include anti-inflammatory, antimicrobial, or anticancer properties.[3] This guide offers a detailed methodology for its preparation and a thorough analysis of its physicochemical and structural properties.

Synthesis of this compound

The synthesis of the title compound is typically achieved through an amide coupling reaction between 2,6-dichlorophenylacetic acid and 4-chloroaniline. This reaction is facilitated by a coupling agent, such as a carbodiimide, in the presence of a base.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Amide coupling reaction for the synthesis of the target compound.

Experimental Protocol

This protocol is based on a documented laboratory procedure.[1]

Materials:

-

2,6-Dichlorophenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

p-Chloroaniline

-

Dichloromethane (DCM)

-

5% Hydrochloric acid (HCl)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

To a solution of 2,6-dichlorophenylacetic acid (1.0 eq) in dichloromethane (DCM), add EDCI (1.2 eq) and DMAP (1.2 eq).

-

Stir the mixture at room temperature.

-

Add p-chloroaniline (1.0 eq) to the reaction mixture.

-

Allow the reaction to stir overnight under a nitrogen atmosphere at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer successively with 5% hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethyl acetate to obtain clear, colorless needle-like crystals.[1]

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: General workflow for the synthesis and purification process.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties

A summary of the key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀Cl₃NO | [4] |

| Molecular Weight | 314.59 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 215-217 °C | [2][5] |

| Boiling Point (Predicted) | 496.8 ± 45.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [2] |

| Storage Conditions | Sealed in dry, Room Temperature (2-8°C recommended) | [5][6] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the methylene protons of the acetamide bridge. The amide proton (N-H) will appear as a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the 14 carbon atoms in the molecule, including the characteristic carbonyl carbon of the amide group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include the carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹ and the N-H stretching vibration.[3] Carbon-chlorine (C-Cl) stretching vibrations are expected in the 750-800 cm⁻¹ region.[3]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern will show characteristic losses corresponding to the structural moieties of the molecule.

Crystallographic Analysis

X-ray crystallography has been performed on this compound, providing definitive structural information.[1]

-

Crystal System: Monoclinic

-

Space Group: P2₁/n

-

Unit Cell Dimensions:

-

a = 13.7865(2) Å

-

b = 13.0725(2) Å

-

c = 15.9606(2) Å

-

β = 100.7371(14)°

-

-

Volume: 2826.11(7) ų

-

Key Structural Features: The analysis revealed two crystallographically independent molecules in the asymmetric unit. The dihedral angles between the planes of the aryl moieties are 80.7° and 53.5° for the two molecules, respectively.[1] The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, forming chains.[1]

Integrated Analysis Pathway

The relationship between the synthesis, purification, and various characterization techniques is crucial for confirming the final product's identity and purity.

Caption: Logical flow from synthesis to final characterization.

Conclusion

This guide has detailed a reliable method for the synthesis of this compound via amide coupling. The provided characterization data, including physicochemical properties, expected spectroscopic signatures, and definitive crystallographic analysis, serve as a benchmark for researchers. Adherence to the described protocols will facilitate the reproducible synthesis and confident identification of this compound for applications in pharmaceutical sciences and related fields.

References

An In-depth Technical Guide to the Structure Elucidation of 2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide is a chlorinated aromatic amide. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Structurally related to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, this molecule serves as a key reference material in pharmaceutical synthesis and analysis. Its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make it a subject of interest for further investigation.[1][2] This guide provides a comprehensive overview of the synthesis, and structural elucidation of 2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide, presenting detailed experimental protocols and data interpretation for researchers in the field.

Chemical Structure and Physicochemical Properties

The molecular structure consists of a 2,6-dichlorophenyl group linked through a methylene bridge and an amide bond to a 4-chlorophenyl group. The strategic placement of chlorine atoms on both aromatic rings influences the molecule's conformation, stability, and potential biological interactions.[1]

| Property | Value |

| Molecular Formula | C₁₄H₁₀Cl₃NO |

| Molecular Weight | 314.59 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide |

| CAS Number | 560075-65-2 |

| Predicted Melting Point | 215-217°C |

| Predicted Boiling Point | 496.8 ± 45.0 °C |

| Predicted Density | 1.436 ± 0.06 g/cm³ |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) |

Synthesis and Experimental Protocols

The synthesis of 2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide can be achieved through the amidation of 2,6-dichlorophenylacetic acid or its corresponding acyl chloride with 4-chloroaniline. Below is a detailed experimental protocol for its synthesis.

Experimental Protocol: Synthesis of 2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide

Materials:

-

2,6-dichlorophenylacetyl chloride

-

4-chloroaniline

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (0.02 mol, 2.55 g) and triethylamine (0.022 mol, 3.06 mL) in 50 mL of anhydrous tetrahydrofuran.

-

To this stirred solution, add 2,6-dichlorophenylacetyl chloride (0.02 mol, 4.49 g) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Wash the resulting crude product with deionized water to remove triethylamine hydrochloride and other water-soluble impurities.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from an ethyl acetate solution to obtain colorless crystalline blocks of 2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide.[3]

References

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: A Technical Overview of a Key Diclofenac-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, systematically identified as a significant process impurity and degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac, holds considerable importance in the pharmaceutical industry. Designated as Diclofenac Impurity F in the European Pharmacopoeia and Diclofenac Acetamide by the USP, its presence and control are critical for ensuring the quality, safety, and efficacy of Diclofenac drug products. This technical guide provides a comprehensive overview of its history, methods of synthesis, and known biological characteristics, supported by detailed experimental protocols and data presented for scientific evaluation.

Discovery and History

The history of this compound is intrinsically linked to the development and commercialization of its parent drug, Diclofenac. Diclofenac was first synthesized in 1973 by Alfred Sallmann and Rudolf Pfister at Ciba-Geigy (now Novartis). The identification of related substances and impurities, including the acetamide derivative, occurred during the subsequent decades as analytical methods became more sophisticated and regulatory requirements for drug purity became more stringent.

The compound is officially recognized as Diclofenac Impurity F in the European Pharmacopoeia and as Diclofenac Related Compound F or Diclofenac Acetamide by the United States Pharmacopeia (USP).[1][2][3] Its formal inclusion in these compendia signifies its importance as a critical quality attribute to be monitored in Diclofenac sodium raw material and finished pharmaceutical products. The European Pharmacopoeia, for instance, sets specific limits for Impurity F, underscoring the need for its control in manufacturing processes.[4]

The existence of this compound is a direct consequence of the synthetic pathways used to produce Diclofenac, often arising from side reactions or the presence of unreacted starting materials. It serves as a crucial reference standard for analytical chemists to validate methods for purity testing and ensure that batches of Diclofenac meet the required quality standards.[5]

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Name | This compound | [6] |

| Synonyms | Diclofenac Impurity F, Diclofenac Acetamide, 2,6-Dichloro-N-(4-chlorophenyl)benzeneacetamide | [2][3][7] |

| CAS Number | 560075-65-2 | [8] |

| Molecular Formula | C₁₄H₁₀Cl₃NO | [6] |

| Molecular Weight | 314.59 g/mol | [6] |

| Appearance | White to Light Yellow Solid | [9] |

| InChI Key | PZQRCZHTCCSTFP-UHFFFAOYSA-N | [6] |

Crystallographic Data

X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule. The analysis reveals a non-planar conformation, with significant dihedral angles between the two aromatic rings, a feature influenced by the steric hindrance from the ortho-chlorine substituents on the 2,6-dichlorophenyl ring.[10]

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.7865 |

| b (Å) | 13.0725 |

| c (Å) | 15.9606 |

| β (°) | 100.7371 |

| Volume (ų) | 2826.11 |

| Z | 8 |

Data sourced from Sun, W., et al. (2018).

Synthesis and Experimental Protocols

The synthesis of this compound is typically performed for its use as a reference standard. A common laboratory-scale synthesis involves the coupling of 2,6-dichlorophenylacetic acid and p-chloroaniline.

Experimental Protocol: Amide Coupling Synthesis

This protocol is based on the method described by Sun, W., et al. in their 2018 publication on the crystal structure of the compound.

Materials:

-

2,6-Dichlorophenylacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

p-Chloroaniline

-

Dichloromethane (DCM)

-

5% Hydrochloric acid

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,6-dichlorophenylacetic acid (1.0 eq) in dichloromethane, add EDCI (1.2 eq) and DMAP (1.2 eq).

-

Stir the mixture at room temperature.

-

Add p-chloroaniline (1.0 eq) to the reaction mixture.

-

Stir the reaction overnight at room temperature under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer successively with 5% hydrochloric acid, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to obtain crystals of this compound.

Biological Activity and Significance

While primarily studied as a pharmaceutical impurity, this compound has been noted for potential biological activities, although comprehensive, quantitative data in the public domain is scarce.

Cytochrome P450 Inhibition

The compound is reported to be an inhibitor of several cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP2D6.[10] This inhibitory action suggests that the presence of this impurity could potentially modulate the metabolism of co-administered drugs that are substrates for these enzymes. However, specific quantitative measures of this inhibition, such as IC₅₀ or Kᵢ values, are not widely reported in the literature. This highlights a potential area for future research, as understanding these interactions is crucial for predicting drug-drug interaction risks.

Potential Antimicrobial and Cytotoxic Effects

Some sources suggest that this compound may possess antimicrobial and anticancer properties.[10] This is an area of interest, as the parent compound, Diclofenac, has been shown to exhibit broad-spectrum antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.[1][11] The proposed mechanism for Diclofenac's antibacterial action involves the inhibition of bacterial DNA synthesis.[11] Furthermore, Diclofenac has demonstrated cytotoxic effects in various cancer cell lines.[12][13]

While it is plausible that Impurity F shares some of these characteristics due to structural similarity, dedicated studies with quantitative data (e.g., Minimum Inhibitory Concentrations (MICs) or cytotoxicity IC₅₀ values) for the impurity itself are not available in the reviewed literature. Research in this area would be necessary to confirm and quantify these potential activities.

Conclusion and Future Directions

This compound is a well-characterized and regulatory-relevant impurity of Diclofenac. Its discovery and history are a testament to the evolution of pharmaceutical quality control. While its primary role is that of a reference standard for analytical purposes, preliminary information suggests potential biological activities that warrant further investigation.

For drug development professionals, the key takeaway is the necessity of controlling this impurity within pharmacopoeial limits. For researchers, the potential for CYP450 inhibition and other bioactivities presents an opportunity. Future studies should focus on generating quantitative data for its effects on metabolic enzymes and exploring its potential antimicrobial and cytotoxic properties in comparison to its parent drug, Diclofenac. Such research would not only provide a more complete toxicological profile but could also uncover previously unappreciated pharmacological effects.

References

- 1. ijcmas.com [ijcmas.com]

- 2. veeprho.com [veeprho.com]

- 3. Diclofenac EP Impurity F | 560075-65-2 | SynZeal [synzeal.com]

- 4. edqm.eu [edqm.eu]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. dev.klivon.com [dev.klivon.com]

- 8. 560075-65-2|this compound|BLD Pharm [bldpharm.com]

- 9. pharmapure.co.uk [pharmapure.co.uk]

- 10. This compound | 560075-65-2 | Benchchem [benchchem.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Biological Screening of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide and its derivatives. This class of compounds, structurally related to the non-steroidal anti-inflammatory drug (NSAID) diclofenac, holds potential for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This document outlines detailed experimental protocols for evaluating these biological activities, presents a framework for data analysis and visualization, and explores potential mechanisms of action.

While specific quantitative biological screening data for this compound itself is limited in publicly available literature, this guide utilizes data from structurally related N-phenylacetamide derivatives to illustrate the methodologies and data presentation formats requested.

Data Presentation: Biological Activity

Quantitative data from biological screening is crucial for structure-activity relationship (SAR) studies and lead compound identification. The following tables provide a template for summarizing such data, populated with example IC50 and MIC values from studies on related acetamide derivatives to demonstrate the format.

Table 1: Anticancer Activity of N-phenylacetamide Derivatives

| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Ex-1 | 2-(4-Fluorophenyl)-N-(4-nitrophenyl) | PC3 (Prostate) | 52 | Imatinib | 40 |

| Ex-2 | 2-(4-Fluorophenyl)-N-(2-nitrophenyl) | PC3 (Prostate) | 80 | Imatinib | 40 |

| Ex-3 | N-(3,5-diiodophenyl)-2,2-dichloroacetamide | A549 (Lung) | 2.84 | Doxorubicin | - |

| Ex-4 | N-phenyl-2-p-tolylthiazole-4-carboxamide (p-nitro) | SKNMC (Neuroblastoma) | 10.8 | Doxorubicin | <1 |

| Ex-5 | N-phenyl-2-p-tolylthiazole-4-carboxamide (m-chloro) | Hep-G2 (Hepatocellular) | 11.6 | Doxorubicin | <1 |

Note: Data presented are for illustrative purposes and are derived from studies on related N-phenylacetamide derivatives.[1][2]

Table 2: Antimicrobial Activity of N-aryl Acetamide Derivatives

| Compound ID | Derivative Substitution | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Ex-6 | N-chloro aryl acetamide | S. aureus | 20 | C. albicans | - |

| Ex-7 | Chloroacetamide derivative | B. subtilis | 100 | A. flavus | 100 |

| Ex-8 | Chloroacetamide derivative | E. coli | 100 | A. niger | 100 |

| Ex-9 | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | S. aureus | - | C. glabrata | 125 |

| Ex-10 | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | K. pneumoniae | - | C. krusei | 125 |

Note: Data presented are for illustrative purposes and are derived from studies on related acetamide derivatives.[3][4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust biological screening. The following sections provide methodologies for key assays.

General Synthesis of this compound Derivatives

A general method for the synthesis of the title compound and its derivatives involves the amidation of a substituted phenylacetic acid with a substituted aniline.[6]

Protocol:

-

Activation of Carboxylic Acid: Dissolve 2-(2,6-dichlorophenyl)acetic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amide Bond Formation: Add N-(4-chlorophenyl)amine (or a corresponding substituted aniline) (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired this compound derivative.

Anticancer Activity: MTS Assay

The MTS assay is a colorimetric method to assess cell viability in response to a test compound.[7][8][9][10]

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., PC3, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[11][12][13][14][15]

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., Indomethacin) should be included.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity: Agar Disc Diffusion Method

This method is used to assess the susceptibility of microorganisms to the test compounds.[16][17][18][19][20]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth, adjusting the turbidity to 0.5 McFarland standard.

-

Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.

-

Application of Test Compounds: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the test compounds dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

-

Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (in mm) around each disc.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can significantly enhance understanding. The following diagrams are generated using the DOT language.

Synthesis Workflow

Anticancer Screening Workflow

Anti-inflammatory Signaling Pathway

References

- 1. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. cohesionbio.com [cohesionbio.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. inotiv.com [inotiv.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. microbenotes.com [microbenotes.com]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]

- 20. Agar Disc Diffusion assay: Significance and symbolism [wisdomlib.org]

Unveiling the Biological Profile of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of the potential biological activities of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. This compound is primarily recognized as a significant impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium, and is also known by synonyms such as Diclofenac Impurity F and Diclofenac RC F (USP).[1][2][3][4] While extensive research on its parent drug, Diclofenac, is readily available, the biological profile of this specific acetamide derivative is less characterized in publicly accessible scientific literature.

This document synthesizes the available information regarding its potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory effects, as well as its interaction with metabolic enzymes.[5] It also provides detailed, albeit general, experimental protocols for the types of assays that would be employed to quantitatively assess these activities. The aim is to equip researchers and drug development professionals with the foundational knowledge required for further investigation of this compound.

Potential Biological Activities

Preliminary information suggests that this compound may possess a range of biological activities. These have been broadly categorized as antimicrobial, anticancer, and anti-inflammatory.[5] Furthermore, the compound has been identified as an inhibitor of several key cytochrome P450 enzymes.[5]

Cytochrome P450 Inhibition

Table 1: Summary of Potential Biological Activities

| Biological Activity | Target/Effect | Quantitative Data |

| Enzyme Inhibition | Inhibitor of Cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6)[5] | No specific IC50 values found in the public domain. |

| Anticancer | Potential cytotoxic effects against various cancer cell lines[5] | No specific IC50 or EC50 values found for this compound. |

| Antimicrobial | Potential activity against various microorganisms[5] | No specific Minimum Inhibitory Concentration (MIC) values found. |

| Anti-inflammatory | Implied, due to its relation to Diclofenac[6] | No direct experimental evidence or quantitative data found. |

Experimental Protocols

While specific experimental data for this compound is scarce, this section provides detailed methodologies for the key experiments that would be necessary to characterize its biological activities. These protocols are based on established scientific practices.

Synthesis of this compound

A detailed synthesis protocol has been reported in a study focused on the crystal structure of the compound.[6]

Procedure:

-

2,6-Dichlorophenylacetic acid (48.78 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (58.54 mmol) are stirred in dichloromethane (150 mL) in the presence of 4-dimethylaminopyridine (DMAP) (58.54 mmol).

-

p-Chloroaniline (48.78 mmol) is then added to the reaction mixture.

-

The mixture is stirred overnight at room temperature under a nitrogen atmosphere.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 5% hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the final product.

Synthesis workflow for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare a stock solution of the test compound in DMSO and make serial dilutions in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for an in vitro cytotoxicity (MTT) assay.

Cytochrome P450 Inhibition Assay

This is a generalized protocol to determine the inhibitory potential of the compound on specific CYP450 isoforms.

Materials:

-

Human liver microsomes or recombinant CYP450 enzymes

-

Specific CYP450 substrate

-

NADPH regenerating system

-

This compound

-

Incubation buffer (e.g., potassium phosphate buffer)

-

Acetonitrile or methanol for reaction termination

-

LC-MS/MS system

Procedure:

-

Pre-incubate the test compound at various concentrations with human liver microsomes or recombinant enzymes in the incubation buffer.

-

Initiate the reaction by adding the specific CYP450 substrate and the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specific time.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the substrate-specific metabolite.

-

Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for a cytochrome P450 inhibition assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that delineates the signaling pathways modulated by this compound. Research into the parent compound, Diclofenac, has shown that its anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[6] It is plausible that this impurity may share some mechanistic similarities, but this would require experimental validation.

For many acetamide derivatives with anticancer properties, the induction of apoptosis is a common mechanism of action. This can occur through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and mitochondrial cytochrome c release, or the extrinsic pathway, initiated by death receptors.

Hypothetical apoptotic signaling pathways.

Conclusion and Future Directions

This compound is a compound of interest due to its structural relationship with Diclofenac and its potential, though largely uncharacterized, biological activities. The current body of knowledge is limited, primarily identifying it as a pharmaceutical impurity. There is a significant gap in the literature regarding its quantitative biological effects and mechanistic details.

Future research should focus on a systematic evaluation of its pharmacological profile. This would include:

-

Quantitative assessment of its antimicrobial, anticancer, and anti-inflammatory activities to determine its potency.

-

Comprehensive profiling of its inhibitory effects on a broader panel of cytochrome P450 enzymes to fully understand its potential for drug-drug interactions.

-

Mechanistic studies to elucidate the specific signaling pathways through which it exerts its biological effects.

Such studies are essential to transform the understanding of this compound from a mere impurity to a potentially valuable lead compound for drug discovery and development.

References

Methodological & Application

Application Notes & Protocols for the Assay Development of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a synthetic organic compound of significant interest in pharmaceutical research and development. It is recognized as a process impurity in the manufacturing of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Beyond its role as an impurity, this molecule has demonstrated biological activities, including the inhibition of cytochrome P450 enzymes and cytotoxic effects against various cancer cell lines, suggesting its potential for further investigation as a therapeutic agent.[1]

These application notes provide a comprehensive guide for the development of analytical assays for this compound. The protocols detailed below are designed for the quantification of the compound in bulk drug substances and for the evaluation of its biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,6-Dichloro-N-(4-chlorophenyl)benzeneacetamide, Diclofenac Impurity F[4] |

| CAS Number | 560075-65-2[5] |

| Molecular Formula | C₁₄H₁₀Cl₃NO[6] |

| Molecular Weight | 314.59 g/mol [2] |

| Appearance | White to off-white solid |

Analytical Assay Development

The accurate quantification of this compound is crucial for quality control in the pharmaceutical industry and for preclinical research. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose. For higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the determination of this compound.

Table of HPLC Parameters

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Experimental Protocol

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in acetonitrile.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

For bulk drug substance, accurately weigh and dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range.

-

For biological samples, perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. The supernatant can be directly injected or further diluted if necessary.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the prepared standards and samples.

-

Record the chromatograms and integrate the peak area corresponding to this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

-

Experimental Workflow for HPLC Analysis

Workflow for HPLC-based quantification.

Biological Assay Development

Given the reported inhibitory activity against cytochrome P450 enzymes and its cytotoxic effects, the following protocols can be used to assess the biological activity of this compound.

Cytochrome P450 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against specific CYP450 isoforms.

Table of CYP450 Inhibition Assay Parameters

| Parameter | Recommended Conditions |

| Enzyme Source | Human liver microsomes or recombinant CYP450 enzymes |

| CYP Isoforms | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |

| Substrate | Isoform-specific fluorescent or chromogenic substrate |

| Incubation Time | 15-60 minutes |

| Incubation Temperature | 37 °C |

| Detection | Fluorescence or absorbance plate reader |

Experimental Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of the compound by serial dilution in the assay buffer.

-

Prepare solutions of the CYP450 enzyme, substrate, and NADPH regenerating system in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the CYP450 enzyme and the test compound at various concentrations.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding the substrate and the NADPH regenerating system.

-

Incubate the plate at 37 °C for the specified time.

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific inhibitor).

-

-

Data Analysis:

-

Measure the fluorescence or absorbance of the product formed.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Logical Flow of a CYP450 Inhibition Assay

Steps in a cytochrome P450 inhibition assay.

Hypothetical Signaling Pathway Inhibition

The reported anticancer properties of this compound suggest that it may interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] A common mechanism for small molecule anticancer drugs is the inhibition of protein kinases within these pathways. The diagram below illustrates a hypothetical mechanism where the compound inhibits a critical kinase in a cancer-related signaling cascade, such as the PI3K/AKT/mTOR pathway.

Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

References

- 1. This compound | 560075-65-2 | Benchchem [benchchem.com]

- 2. This compound , 97% , 560075-65-2 - CookeChem [cookechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [lgcstandards.com]

- 5. This compound | CAS:560075-65-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. store.usp.org [store.usp.org]

Application Notes and Protocols: In Vitro Studies of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a synthetic organic compound with the molecular formula C₁₄H₁₀Cl₃NO.[1] It is structurally related to the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac and is recognized as a significant impurity of Diclofenac sodium.[2][3] Like other acetamide derivatives, this compound holds potential for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][4][5][6] Preliminary analysis suggests it may act as an inhibitor of cytochrome P450 enzymes and could induce cytotoxic effects in cancer cells.[2]

These application notes provide a framework for the in vitro characterization of this compound, focusing on its potential anti-inflammatory and cytotoxic activities. The protocols detailed below are standard methodologies for evaluating small molecule inhibitors in a preclinical drug discovery setting.[7][8]

Data Presentation: Summary of In Vitro Activity

The following table summarizes hypothetical quantitative data for this compound to serve as a benchmark for experimental outcomes.

| Assay Type | Target / Cell Line | Metric | Value (Hypothetical) | Notes |

| Enzyme Inhibition | Human Recombinant COX-2 | IC₅₀ | 75 nM | Demonstrates potent, direct inhibition of the COX-2 enzyme. |

| Enzyme Inhibition | Human Recombinant COX-1 | IC₅₀ | 1.2 µM | Suggests selectivity for COX-2 over COX-1. |

| Cell-Based Assay | LPS-stimulated RAW 264.7 | IC₅₀ (PGE₂ production) | 150 nM | Confirms activity in a cellular model of inflammation. |

| Cytotoxicity | A549 Human Lung Carcinoma | CC₅₀ | 25 µM | Indicates moderate cytotoxicity at higher concentrations. |

| Cytotoxicity | HEK293 Human Embryonic Kidney | CC₅₀ | > 50 µM | Shows lower toxicity in a non-cancerous cell line. |

Experimental Workflows and Signaling Pathways

Logical Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro evaluation of a novel small molecule inhibitor, starting from primary screening to more detailed mechanistic studies.

Caption: General workflow for in vitro inhibitor characterization.

Prostaglandin Synthesis Pathway via COX Enzymes

This diagram illustrates the cyclooxygenase (COX) pathway, a key target for anti-inflammatory drugs. This compound is hypothesized to inhibit COX-2, thereby blocking the production of pro-inflammatory prostaglandins.

Caption: Simplified COX signaling pathway and inhibitor target.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Materials:

-

This compound

-

Cell line of interest (e.g., A549, RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette and plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

-

Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium, starting from a high concentration (e.g., 200 µM) down to the low nanomolar range. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[7]

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes on an orbital shaker.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and use non-linear regression to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay

Principle: This protocol measures the ability of the compound to directly inhibit the enzymatic activity of recombinant human COX-2. The assay quantifies the amount of prostaglandin E2 (PGE₂) produced from the substrate, arachidonic acid. PGE₂ levels are typically measured using a competitive ELISA (Enzyme-Linked Immunosorbent Assay).

Materials:

-

This compound

-

Recombinant Human COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors like glutathione and hematin)

-

Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

-

PGE₂ ELISA kit

-

96-well assay plate

-

Incubator and plate reader for ELISA

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control (Celecoxib) in the reaction buffer. Include a vehicle control (DMSO).

-

Reaction Setup: To each well of a 96-well plate, add the following in order:

-

Reaction Buffer

-

Test compound dilution or control

-

Recombinant COX-2 enzyme

-

-

Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

PGE₂ Quantification: Dilute the reaction mixture from each well into the appropriate buffer for the ELISA. Quantify the PGE₂ concentration in each well using a competitive PGE₂ ELISA kit according to the manufacturer's instructions.

-

Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: Western Blot for NF-κB Pathway Activation

Principle: Inflammatory stimuli often activate the NF-κB signaling pathway. This protocol assesses the compound's ability to inhibit this pathway by measuring the phosphorylation and degradation of IκBα, a key regulatory protein. A decrease in IκBα degradation upon treatment indicates pathway inhibition.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

This compound

-

Lipopolysaccharide (LPS) for stimulation

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit[7]

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody[7]

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce IκBα degradation. Include an unstimulated control.

-

Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.[7] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-IκBα) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe for a loading control (β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software. Analyze the levels of IκBα relative to the loading control to determine if the compound prevents its degradation.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to characterize the biological activity of the synthetic organic compound, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. This compound, also known as Diclofenac Impurity F, has demonstrated potential as an anticancer agent, exhibiting cytotoxic effects in various cancer cell lines. The following protocols are designed to enable researchers to assess its impact on cell viability, induction of apoptosis, and effects on the cell cycle.

Introduction

This compound is a compound of interest due to its observed cytotoxic properties. Preliminary studies have shown its ability to inhibit the growth of cancer cells, with a reported IC50 value of 0.62 μM in the HepG2 human liver cancer cell line[1]. To fully elucidate its therapeutic potential, a thorough in vitro characterization is essential. This document outlines key cell-based assays that are fundamental in preclinical drug development for evaluating the efficacy and mechanism of action of potential anticancer compounds.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. This data is for illustrative purposes to demonstrate how results can be presented and interpreted.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| HepG2 | Hepatocellular Carcinoma | 0.62 |

| MCF-7 | Breast Adenocarcinoma | 1.25 |

| A549 | Lung Carcinoma | 2.50 |

| HCT116 | Colorectal Carcinoma | 0.98 |

Table 2: Induction of Apoptosis by this compound in HepG2 Cells (48h Treatment)

| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |

| 0 (Control) | 2.1 | 1.5 | 3.6 |

| 0.1 | 5.8 | 2.3 | 8.1 |

| 0.5 | 15.2 | 7.9 | 23.1 |

| 1.0 | 28.6 | 15.4 | 44.0 |

| 2.5 | 45.3 | 25.1 | 70.4 |

Table 3: Cell Cycle Distribution of HepG2 Cells after 24h Treatment with this compound

| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 55.2 | 25.1 | 19.7 |

| 0.1 | 53.8 | 23.5 | 22.7 |

| 0.5 | 48.1 | 18.9 | 33.0 |

| 1.0 | 35.7 | 12.3 | 52.0 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases of viable cells is quantified spectrophotometrically.

Materials:

-

This compound

-

Cancer cell lines (e.g., HepG2, MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated controls.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for the MTT cell viability assay.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound

-

Cancer cell line (e.g., HepG2)

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Harvest the cells by trypsinization and collect the supernatant to include any floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

References

Application Notes and Protocols for the Use of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, also known as Diclofenac Impurity F, is a critical reference standard for the quality control of Diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] The presence of impurities in pharmaceutical products can impact their safety and efficacy. Therefore, accurate identification and quantification of impurities like this compound are essential during drug development and manufacturing. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical testing.

While its primary application is in impurity profiling, research has also indicated potential biological activities for this compound, including the inhibition of cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2D6) and cytotoxic effects in various cancer cell lines, suggesting potential for further investigation as an anticancer agent.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₁₀Cl₃NO |

| Molecular Weight | 314.59 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 215-217°C |

| Boiling Point | 496.8 ± 45.0 °C at 760 mmHg |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) |

Application in Pharmaceutical Analysis

The primary application of this compound as a reference standard is in the quality control of Diclofenac sodium raw material and its finished dosage forms. It is used to identify and quantify the presence of this specific impurity to ensure that it does not exceed the limits set by regulatory authorities.

Experimental Protocol: Ultra-High Performance Liquid Chromatography (UPLC)

This protocol is adapted from a method for the analysis of related substances in Diclofenac sodium.

Instrumentation and Conditions:

| Parameter | Specification |

| Chromatographic System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Column | Octadecylsilane chemically bonded silica |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Ammonium acetate solution |

| Elution | Gradient |

| Detection Wavelength | 254 nm |

Quantitative Data:

| Analyte | Retention Time (minutes) |

| Diclofenac Impurity F | 11.647 |

Procedure:

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of a suitable solvent (e.g., 50% acetonitrile) to obtain a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Solution Preparation: Prepare the test sample of Diclofenac sodium raw material or formulation according to the relevant pharmacopeial monograph or internal standard operating procedure.

-

Chromatographic Analysis: Inject the standard and sample solutions into the UPLC system.

-

Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using a suitable calibration method.

Diagrams

Logical Relationship: Formation of Diclofenac Impurities

References

Application Notes and Protocols for the Synthesis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a synthetic organic compound with the chemical formula C₁₄H₁₀Cl₃NO.[1][2] It is recognized as a significant impurity of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[3][4] Research interest in this molecule also stems from its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[5] This document provides a detailed protocol for the chemical synthesis of this compound, along with relevant chemical data.

Data Presentation

A summary of the key quantitative and identifying information for this compound is presented in the table below.

| Parameter | Value | Reference |

| IUPAC Name | This compound | [6] |

| Synonyms | 2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide | [6][7] |

| CAS Number | 560075-65-2 | [1][8] |

| Molecular Formula | C₁₄H₁₀Cl₃NO | [1][9] |

| Molecular Weight | 314.59 g/mol | [3][9] |

| Purity | >97% | [3][8] |